REACTION_CXSMILES
|
C(OC([C:6](=[C:14]1[CH2:18][CH2:17][CH2:16][N:15]1[CH3:19])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)=O)C.C(=O)=O.[OH-].[Na+]>Cl>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH:14]2[CH2:18][CH2:17][CH2:16][N:15]2[CH3:19])=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
2-(α-ethoxycarbonyl-4-chlorobenzylidene)-1-methylpyrrolidine
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C1=CC=C(C=C1)Cl)=C1N(CCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the thus-obtained reaction mixture
|
Type
|
EXTRACTION
|
Details
|
before extracting the resulting product with 5×70 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate the ether
|
Type
|
EXTRACTION
|
Details
|
extract to a solid residue
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2N(CCC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |